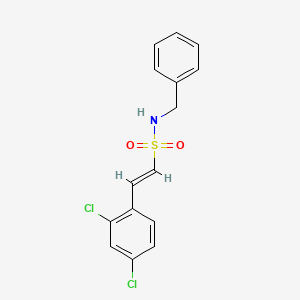

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

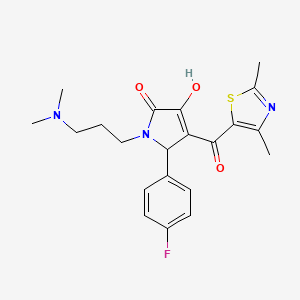

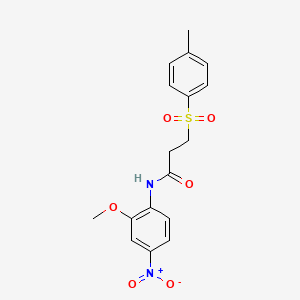

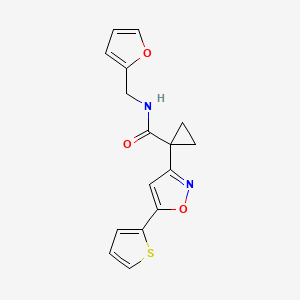

“(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 2,4-dichlorophenyl group (a benzene ring with chlorine atoms at the 2nd and 4th positions), and an ethenesulfonamide group (a double bond attached to a sulfonamide group). The “(E)” denotes the geometry around the double bond .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the ethene double bond. The “(E)” configuration indicates that the benzyl and 2,4-dichlorophenyl groups are on opposite sides of the double bond .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ethene double bond and the electron-withdrawing chlorine atoms on the phenyl ring. The sulfonamide group could also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene rings could affect its solubility. The dichlorophenyl group could also influence its reactivity .Aplicaciones Científicas De Investigación

Water Treatment and Environmental Remediation

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide: has shown promise in water treatment processes. Researchers have explored its use in degrading chlorophenols, such as 2,4-dichlorophenol (2,4-DCP), which are common environmental contaminants . Sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode efficiently degrade 2,4-DCP, achieving high removal efficiencies for both phenol and total organic carbon (TOC). Hydroxy radicals (·OH) play a crucial role in this process.

Herbicide Development

Given its structural similarity to herbicides, (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide could serve as a valuable lead compound for designing novel herbicides. Herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture to control broadleaf weeds . Investigating its herbicidal activity and mode of action may yield insights for sustainable weed management.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c16-14-7-6-13(15(17)10-14)8-9-21(19,20)18-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIVQTUDYARTGP-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)